Motuporin
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Overview
Description
Motuporin is a toxin isolated from the marine sponge Thenonella swinhoie grey.
Preparation Methods
Synthetic Routes and Reaction Conditions: Motuporin is a cyclic pentapeptide, and its synthesis involves the formation of peptide bonds between its constituent amino acids. The synthesis typically starts with the protection of amino groups and carboxyl groups to prevent unwanted reactions. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). After the formation of the peptide chain, the protecting groups are removed, and the peptide is cyclized to form the cyclic structure .
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its complex structure and limited natural availability. similar peptides are often produced using solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous for producing small quantities of highly pure peptides .
Chemical Reactions Analysis
Types of Reactions: Motuporin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized, leading to the formation of reactive oxygen species.
Reduction: Reduction reactions can modify the peptide bonds and side chains.
Substitution: Substitution reactions can occur at specific amino acid residues, altering the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophilic reagents that target specific amino acid residues.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized peptides, while reduction can result in reduced peptides with altered functional groups .
Scientific Research Applications
Motuporin has several scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and cyclization.
Industry: Limited industrial applications due to its toxicity and complex structure.
Mechanism of Action
Motuporin exerts its effects by inhibiting serine/threonine-protein phosphatases, specifically type-1 and type-2A protein phosphatase catalytic subunits (PP-1c and PP-2Ac). The inhibition occurs through a two-step mechanism involving rapid binding and inactivation of the protein phosphatase catalytic subunit, followed by a slower covalent interaction . Unlike microcystins, this compound does not form covalent complexes with the phosphatases, which is attributed to the structural differences in their corresponding dehydroamino acids .
Comparison with Similar Compounds
- Microcystin-LR
- Microcystin-LA
- Microcystin-LL
- Nodularin-R
Motuporin’s unique structure and mechanism of action make it a valuable compound for scientific research, particularly in the study of protein phosphatase inhibition and its potential therapeutic applications.
Properties
CAS No. |
141672-08-4 |
---|---|
Molecular Formula |
C40H57N5O10 |
Molecular Weight |
767.9 g/mol |
IUPAC Name |
(2Z,5R,6S,9S,12S,13S,16R)-2-ethylidene-12-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,6,13-trimethyl-3,7,10,14,19-pentaoxo-9-propan-2-yl-1,4,8,11,15-pentazacyclononadecane-5,16-dicarboxylic acid |
InChI |
InChI=1S/C40H57N5O10/c1-10-30-37(49)44-34(40(53)54)26(7)36(48)43-33(22(2)3)38(50)41-28(25(6)35(47)42-29(39(51)52)18-19-32(46)45(30)8)17-16-23(4)20-24(5)31(55-9)21-27-14-12-11-13-15-27/h10-17,20,22,24-26,28-29,31,33-34H,18-19,21H2,1-9H3,(H,41,50)(H,42,47)(H,43,48)(H,44,49)(H,51,52)(H,53,54)/b17-16+,23-20+,30-10-/t24-,25-,26-,28-,29+,31-,33-,34+/m0/s1 |
InChI Key |
GIRIHYQVGVTBIP-NJYUBDSESA-N |
SMILES |
CC=C1C(=O)NC(C(C(=O)NC(C(=O)NC(C(C(=O)NC(CCC(=O)N1C)C(=O)O)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C)C(C)C)C)C(=O)O |
Isomeric SMILES |
C/C=C\1/C(=O)N[C@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H]([C@@H](C(=O)N[C@H](CCC(=O)N1C)C(=O)O)C)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C)C(C)C)C)C(=O)O |
Canonical SMILES |
CC=C1C(=O)NC(C(C(=O)NC(C(=O)NC(C(C(=O)NC(CCC(=O)N1C)C(=O)O)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C)C(C)C)C)C(=O)O |
141672-08-4 | |
Synonyms |
motuporin nodularin V nodularin-V |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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